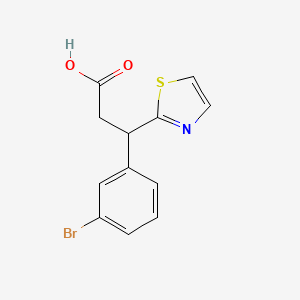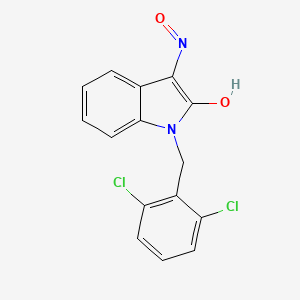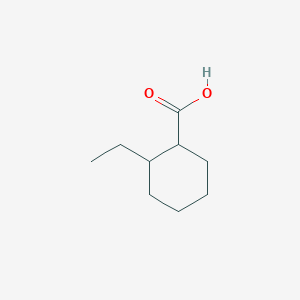
2-Ethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a derivative of cyclohexane, where an ethyl group is attached to the second carbon of the cyclohexane ring, and a carboxylic acid group is attached to the first carbon. This compound is known for its applications in organic synthesis and various industrial processes .
Synthetic Routes and Reaction Conditions:
Oxidation of 2-Ethylcyclohexanol: One common method involves the oxidation of 2-ethylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete oxidation to the carboxylic acid.
Hydrolysis of 2-Ethylcyclohexanecarbonitrile: Another method involves the hydrolysis of 2-ethylcyclohexanecarbonitrile in the presence of a strong acid or base. This reaction converts the nitrile group to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzoic acid derivatives, followed by further chemical modifications to introduce the ethyl group and carboxylic acid functionality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, acid chlorides
科学研究应用
2-Ethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-ethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its interactions with enzymes and receptors are studied to understand its potential effects and therapeutic applications .
相似化合物的比较
Cyclohexanecarboxylic Acid: Similar structure but lacks the ethyl group.
2-Methylcyclohexane-1-carboxylic Acid: Similar structure with a methyl group instead of an ethyl group.
2-Propylcyclohexane-1-carboxylic Acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethylcyclohexane-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems.
属性
IUPAC Name |
2-ethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSURPXRUHUJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
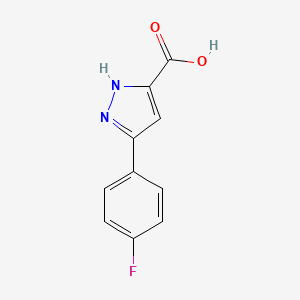
![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
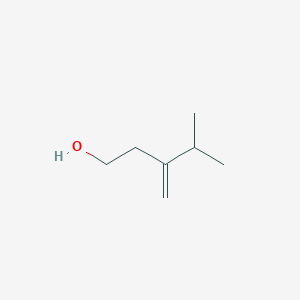
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)
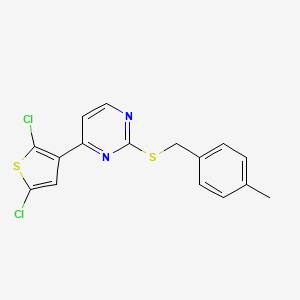
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

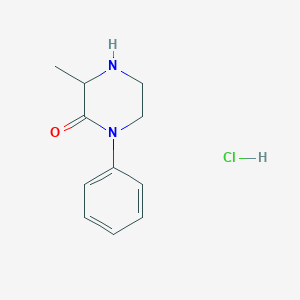
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2760038.png)
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
